(5-fluoro-1-methyl-2H-pyridin-6-yl)methanamine
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Overview
Description
3-Fluoro-N-methylpyrid-2-ylmethylamine is a chemical compound with the molecular formula C7H9FN2 and a molecular weight of 140.16 g/mol . It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the third position and a methylamine group at the second position. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-methylpyrid-2-ylmethylamine typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoropyridine as the starting material.
N-Methylation: The 3-fluoropyridine undergoes N-methylation using methylamine under controlled conditions. This step introduces the N-methyl group to the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of 3-fluoro-N-methylpyrid-2-ylmethylamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 3-fluoropyridine and methylamine are reacted in industrial reactors under optimized conditions to ensure high yield and purity.
Purification and Quality Control: The crude product is subjected to rigorous purification processes, including distillation and chromatography, to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-methylpyrid-2-ylmethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted products with various functional groups replacing the fluorine atom.
Scientific Research Applications
3-Fluoro-N-methylpyrid-2-ylmethylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-N-methylpyrid-2-ylmethylamine involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: A precursor in the synthesis of 3-fluoro-N-methylpyrid-2-ylmethylamine, lacking the N-methyl group.
N-Methylpyrid-2-ylmethylamine: Similar structure but without the fluorine atom.
3-Chloro-N-methylpyrid-2-ylmethylamine: A chlorinated analog with similar properties but different reactivity due to the presence of chlorine instead of fluorine.
Uniqueness
3-Fluoro-N-methylpyrid-2-ylmethylamine is unique due to the presence of both fluorine and N-methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the N-methyl group influences its solubility and interaction with biological targets .
Properties
Molecular Formula |
C7H11FN2 |
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Molecular Weight |
142.17 g/mol |
IUPAC Name |
(5-fluoro-1-methyl-2H-pyridin-6-yl)methanamine |
InChI |
InChI=1S/C7H11FN2/c1-10-4-2-3-6(8)7(10)5-9/h2-3H,4-5,9H2,1H3 |
InChI Key |
VULVBQOYFAKZFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=CC(=C1CN)F |
Origin of Product |
United States |
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